molecular formula C16H14 B165754 9,10-Dimethylanthracene CAS No. 781-43-1

9,10-Dimethylanthracene

Cat. No.: B165754
CAS No.: 781-43-1
M. Wt: 206.28 g/mol
InChI Key: JTGMTYWYUZDRBK-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

9,10-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon (PAH) that primarily targets proteins and enzymes . The interaction with these biological molecules can potentially trigger alterations in their conformation and functionality .

Mode of Action

The precise mechanism underpinning the action of DMA remains partially elusive . It is known to be used as an antioxidant-photosensitizer in polymeric micelles, controlling the production of reactive oxygen species . It is also used as a chemical rate constant actinometer in singlet molecular oxygen reactions .

Biochemical Pathways

DMA is recognized as a key aspect of non-aqueous oxygen redox chemistry . It is involved in the formation of singlet oxygen, a reactive oxygen species . The formation of singlet oxygen is centered around superoxide disproportionation . Moreover, a previously unreported singlet oxygen-forming pathway has been identified through the reaction of CO2 with superoxide .

Pharmacokinetics

It is known that dma is soluble in toluene and insoluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The primary result of DMA’s action is the production of reactive oxygen species, specifically singlet oxygen . This can lead to oxidative stress in cells, potentially causing damage or changes in cellular function.

Action Environment

The action of DMA can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability . Furthermore, its stability and efficacy can be influenced by the presence of other reactive species in its environment.

Safety and Hazards

9,10-Dimethylanthracene is harmful in contact with skin or if inhaled. It may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is highly flammable and may be fatal if swallowed and enters airways .

Preparation Methods

Synthetic Routes and Reaction Conditions

9,10-Dimethylanthracene can be synthesized through several methods. One common synthetic route involves the reaction of 9,10-bis(chloromethyl)anthracene with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The crude product is often purified through recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 9,10-dimethylanthracene is unique due to its higher fluorescence quantum yield and its effectiveness in triplet-triplet annihilation upconversion systems. Its methyl substituents at the 9th and 10th positions enhance its photophysical properties, making it a preferred choice for applications requiring high emission yields .

Properties

IUPAC Name

9,10-dimethylanthracene
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InChI

InChI=1S/C16H14/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H,1-2H3
Source PubChem
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InChI Key

JTGMTYWYUZDRBK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C
Source PubChem
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Molecular Formula

C16H14
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DSSTOX Substance ID

DTXSID8073928
Record name 9,10-Dimethylanthracene
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Molecular Weight

206.28 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 9,10-Dimethylanthracene
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Boiling Point

360 °C, BP: 140-142 °C at 0.5-1 mm Hg
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Solubility

In water, 5.60X10-2 mg/L at 25 °C, Insoluble in water
Record name 9,10-Dimethylanthracene
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Vapor Pressure

0.00000247 [mmHg]
Record name 9,10-Dimethylanthracene
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Color/Form

Crystals from ethanol

CAS No.

781-43-1
Record name 9,10-Dimethylanthracene
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Record name 9,10-DIMETHYLANTHRACENE
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Melting Point

182.4 °C
Record name 9,10-Dimethylanthracene
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Synthesis routes and methods

Procedure details

1-Phenylindene and the like are prepared from (o-ethylphenyl)phenylmethane. 1-Phenylnaphthalene (boiling point: 324-325° C.), 9,10-dimethylanthracene (melting point: 182-184° C.), and 9-methylanthracene obtained by elimination of a methyl group of 9,10-dimethylanthracene, anthracene (melting point: 216-218° C., boiling point: 342° C.) and the like are prepared from 1-(o-ethylphenyl)-1-phenylethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9,10-Dimethylanthracene?

A1: this compound has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various spectroscopic methods to characterize this compound, including UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. [, , , , ] These techniques provide information about the compound's electronic structure, bonding, and fragmentation patterns.

Q3: How does alkyl substitution on the anthracene ring system affect intercalation into DNA?

A3: Studies show that methyl groups can either enhance or inhibit intercalation into DNA. While this compound, a π-electron model compound of the bay region diol epoxide of 7,12-Dimethylbenz[a]anthracene, binds 6.7 times better than anthracene, alkyl groups like ethyl, isopropyl, and t-butyl inhibit intercalation. []

Q4: How does this compound react with singlet oxygen?

A4: this compound reacts with singlet oxygen to yield 9,10-endoperoxianthracene as the sole product. [, ] This reaction is often used to evaluate the efficiency of singlet oxygen generation by photosensitizers.

Q5: Can this compound undergo photodimerization?

A5: While previously thought to be photostable in the absence of oxygen, this compound has been successfully photodimerized, forming a [4+4] photoadduct. []

Q6: How do transient C-nitrosoformate esters react with this compound?

A6: Transient C-nitrosoformate esters undergo cycloaddition reactions with this compound, forming stable cycloadducts. [, ] These adducts can release the transient C-nitrosoformate ester upon heating, allowing for further reactions with other substrates.

Q7: How does this compound interact with nonheme Manganese(IV)-oxo complexes?

A7: this compound undergoes six-electron oxidation by nonheme Manganese(IV)-oxo complexes, ultimately yielding anthraquinone. This process involves a rate-determining electron transfer from this compound to the Manganese(IV)-oxo complex, forming a detectable and stable this compound radical cation. []

Q8: How does pressure affect the fluorescence quenching of this compound by oxygen in liquid n-alkanes?

A8: The fluorescence quenching of this compound by oxygen in liquid n-alkanes is influenced by pressure. Studies demonstrate that the apparent activation volume for the quenching rate constant increases with the number of carbon atoms in the n-alkane. This behavior is attributed to the pressure dependence of solvent viscosity and the radial distribution function at contact. []

Q9: How does the structure of this compound contribute to its reactivity with dienophiles?

A9: The presence of the 9,10-dimethyl substituents in this compound enhances its reactivity as a diene in Diels-Alder reactions. These substituents increase the electron density of the anthracene ring system, making it more reactive toward electron-deficient dienophiles. []

Q10: What is the toxicity profile of this compound?

A10: this compound has been identified as a procarcinogen [] and studies in Caenorhabditis elegans indicate it induces oxidative stress, potentially through increased lipid-water partition coefficients and π electron density in its aromatic rings. [] More research is needed to fully understand its long-term effects.

Q11: How does this compound compare to other methylated anthracenes in terms of tumor-initiating activity?

A11: Among methylated anthracenes, the presence of methyl substituents at both the 9- and 10- positions, as in this compound, is associated with increased mutagenic potency and tumor-initiating activity. []

Q12: What analytical methods are used to quantify this compound in environmental samples?

A12: Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed for the quantification of this compound in environmental samples. [] This technique offers the sensitivity and selectivity required to determine trace levels of the compound in complex matrices.

Q13: How is constant-energy synchronous fluorescence spectrometry used to determine this compound?

A13: This method exploits the unique fluorescence properties of this compound, offering high spectral resolution and low detection limits (1.7 ng/mL). [] It proves particularly useful for simultaneous determination of this compound with other similar compounds, like anthracene.

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